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Compound of Interest

Compound Name:

N-(3-amino-4-

bromophenyl)thiophene-3-

carboxamide

CAS No.: 1513147-73-3

Cat. No.: B1470028

Get Quote

Target Applications: IKK-

Inhibition & Kinase Modulation

Executive Summary
Thiophene-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry,

most notably exemplified by TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-

thiophenecarboxamide). While originally explored for broad-spectrum kinase inhibition, this

class has achieved clinical significance primarily as high-potency, ATP-competitive inhibitors of

IKK-

(IKK-2), a critical convergence point in the NF-

B inflammatory signaling pathway.

This guide provides a technical comparison of thiophene-3-carboxamide derivatives against

standard reference inhibitors (BMS-345541), detailing potency (
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), selectivity profiles, and the structural determinants governing their efficacy.

Structural Basis & Mechanism of Action[1]
The pharmacological potency of this class hinges on the 2-ureido-thiophene-3-carboxamide

core. The molecular logic for this scaffold is driven by its ability to mimic the adenine ring of

ATP within the kinase hinge region.

The Scaffold: The thiophene ring acts as a bioisostere for phenyl or pyridine rings found in

other inhibitors, offering a unique electronic profile that enhances lipophilicity and membrane

permeability.

The "Warhead" (Urea Moiety): The urea group at position 2 forms critical hydrogen bond

networks with the kinase hinge residues (specifically Glu97 and Cys99 in IKK-

).

Mechanism: Unlike allosteric inhibitors, thiophene-3-carboxamides typically function as ATP-

competitive inhibitors. They occupy the ATP-binding pocket, physically blocking

phosphorylation of the downstream substrate I

B

.

Diagram 1: NF-

B Signaling & Inhibition Node
The following diagram illustrates the precise intervention point of thiophene-3-carboxamide

derivatives (TPCA-1) within the canonical NF-

B pathway.
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Caption: TPCA-1 blocks the IKK complex (specifically IKK-
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) preventing I

B

phosphorylation and subsequent NF-

B nuclear translocation.[1]

Comparative Potency Analysis
The following data compares the lead thiophene-3-carboxamide derivative (TPCA-1) against a

standard allosteric inhibitor (BMS-345541) and a broad-spectrum kinase inhibitor

(Staurosporine).

Key Insight: While Staurosporine is more potent, it lacks selectivity. TPCA-1 offers a superior

balance of nanomolar potency and high selectivity for the beta isoform of IKK.

Table 1: In Vitro Potency (

) & Selectivity Profile
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Compound
Class/Mechani
sm

Target (Potency)

Selectivity
Ratio (IKK-

vs IKK-

)

TPCA-1

Thiophene-3-

carboxamide

(ATP-

Competitive)

*IKK-2 (IKK-

)
17.9 nM >22-fold

IKK-1 (IKK-

)
400 nM

BMS-345541

Imidazo-

quinoxaline

(Allosteric)

IKK-2 (IKK-

)
300 nM ~10-fold

IKK-1 (IKK-

)
4000 nM

Staurosporine
Indolocarbazole

(Pan-Kinase)

IKK-2 (IKK-

)
~2-5 nM

Non-selective

(1:1)

Note: Data derived from fluorescence polarization and radiometric kinase assays [1][2].

Emerging Derivatives (EGFR Targeting)
Beyond IKK, recent structural modifications (e.g., trisubstituted thiophene-3-carboxamide

selenides) have shown efficacy against EGFR.

Compound 16e:

= 94.4 nM against EGFR kinase [3].[2]

Comparison: While promising, these derivatives currently trail the potency of TPCA-1 in its

respective target class (IKK).
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Structure-Activity Relationship (SAR)[4][5]
To optimize potency in this scaffold, specific structural features must be maintained. The

following rules are derived from extensive SAR studies on the thiophene-3-carboxamide core.

Position 2 (Urea Linker):

Requirement: An unsubstituted urea or ureido moiety is essential.

Effect: Replacing the urea with an amide or sulfonamide drastically reduces potency (

-fold loss) due to the loss of the donor-acceptor H-bond motif required for the ATP pocket.

Position 5 (Aryl Substitution):

Requirement: A phenyl ring, ideally with electron-withdrawing groups (F, Cl) at the para

position.

Effect: The 4-fluorophenyl group (as seen in TPCA-1) fits into the hydrophobic back-

pocket of the kinase. Bulky substituents here (e.g., tert-butyl) often cause steric clashes,

reducing affinity.

Position 3 (Carboxamide):

Requirement: The primary amide is preferred.

Effect: Participates in an intramolecular hydrogen bond with the urea oxygen, locking the

molecule into a planar, bioactive conformation.

Experimental Validation Protocol
To validate the potency of a new thiophene-3-carboxamide derivative, a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard

radiometric assays for throughput and sensitivity.

Diagram 2: TR-FRET Kinase Assay Workflow
This workflow describes the self-validating protocol to determine
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Caption: Standardized TR-FRET workflow for determining kinase inhibition potency.

Step-by-Step Protocol (Self-Validating System)
Reagent Setup:

Enzyme: Recombinant human IKK-

(0.5 ng/µL).

Substrate: Biotinylated I

B

peptide (50 nM).

ATP: Concentration must be at

apparent (approx. 10 µM) to ensure the assay detects ATP-competitive inhibitors like
TPCA-1.

Inhibitor Titration:

Prepare 10-point serial dilutions of the thiophene derivative in DMSO.

Control 1 (Max Signal): DMSO only (no inhibitor).

Control 2 (Min Signal): No enzyme or excess EDTA (100 mM).

Reaction:
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Incubate Enzyme + Substrate + Inhibitor + ATP in kinase buffer (50 mM HEPES pH 7.5, 10

mM

, 1 mM DTT) for 60 minutes at 25°C.

Detection:

Add detection mixture: Europium-cryptate labeled anti-phospho-I

B

antibody + Streptavidin-XL665.

The FRET signal occurs only if the substrate is phosphorylated (Enzyme active).

Validation Check (Z'-Factor):

Calculate Z' factor using Max and Min controls. A value

confirms the assay is robust and the calculated

is reliable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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